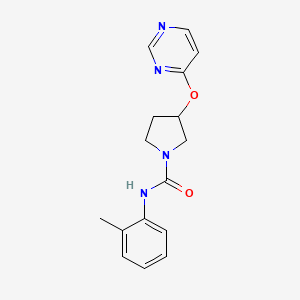

3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)19-16(21)20-9-7-13(10-20)22-15-6-8-17-11-18-15/h2-6,8,11,13H,7,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPZMYKOOJFJFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide with structurally analogous pyrrolidine carboxamide derivatives, focusing on substituent effects, stereochemistry, therapeutic indications, and molecular properties.

Table 1: Structural and Pharmacological Comparison

Key Findings

The o-tolyl group may confer greater lipophilicity than the trifluoroethyl substituent in upadacitinib () or the imidazo-pyrrolo-pyrazine system in , impacting membrane permeability and metabolic stability .

Stereochemical Influence

Q & A

Q. What are the standard synthetic protocols for 3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide, and how are intermediates optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution of pyrimidin-4-ol derivatives with pyrrolidine precursors, followed by carboxamide formation via coupling with o-toluidine. Key steps include:

- Pyrimidin-4-yloxy activation : Use of coupling reagents like EDCI/HOBt under inert conditions (N₂ atmosphere) to form the pyrrolidine-oxy linkage .

- Carboxamide formation : Reaction with o-tolyl isocyanate or acid chloride derivatives in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours . Optimization focuses on controlling stoichiometry, solvent polarity, and temperature to minimize byproducts (e.g., dimerization) .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

- X-ray crystallography : Resolves the pyrimidine-pyrrolidine dihedral angle (typically 45–60°) and hydrogen-bonding networks (e.g., N–H···O interactions) .

- NMR spectroscopy : Key signals include δ 8.2–8.4 ppm (pyrimidine C–H), δ 3.5–4.0 ppm (pyrrolidine N–CH₂), and δ 2.2–2.5 ppm (o-tolyl methyl) .

- HPLC-MS : Purity (>95%) is confirmed using reverse-phase C18 columns (ACN/H₂O gradient) and ESI+ for mass verification (expected [M+H]+ ~358 g/mol) .

Q. What preliminary biological assays are used to evaluate its activity?

- Kinase inhibition assays : Screening against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Cellular cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, often revealing activity in the 1–10 µM range .

- Solubility/stability : Measured in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How do discrepancies in reported biological activity arise, and how can they be resolved?

Contradictions often stem from:

- Assay variability : Differences in cell line passage numbers, serum concentrations, or incubation times (e.g., 48 vs. 72 hours) .

- Metabolic interference : Liver microsome studies (e.g., human vs. murine CYP450 isoforms) may explain species-specific efficacy . Resolution requires standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding affinity validation) .

Q. What computational strategies predict binding modes to biological targets, and how are they validated?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., π-π stacking with pyrimidine) .

- MD simulations : GROMACS simulations (100 ns) assess ligand-protein stability, focusing on RMSD fluctuations (<2 Å for stable binding) . Validation via alanine scanning mutagenesis (e.g., disrupting key residues like Lys721 in EGFR) confirms predicted interactions .

Q. How can reaction yields and selectivity be improved in large-scale synthesis?

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., epimerization) .

- Catalyst optimization : Palladium/NHC catalysts for Suzuki-Miyaura couplings (if aryl modifications are needed) improve regioselectivity .

- DoE (Design of Experiments) : Taguchi methods optimize parameters (e.g., solvent ratio, catalyst loading) for maximal yield (>80%) .

Q. What strategies address poor aqueous solubility without compromising target affinity?

- Prodrug design : Phosphate ester derivatives of the pyrimidine hydroxyl group enhance solubility (e.g., 10-fold increase in PBS) .

- Co-crystallization : Use of cyclodextrins or PEG-based co-solvents improves dissolution rates while maintaining IC₅₀ values .

- Structural analogs : Introducing polar groups (e.g., morpholine instead of pyrrolidine) balances lipophilicity (logP <3) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational conformer predictions?

- Crystal packing effects : Hydrogen bonding in the solid state (e.g., N-oxide interactions ) may stabilize atypical conformers.

- Solvent vs. vacuum simulations : Implicit solvent models (e.g., GB/SA) better approximate solution-phase conformations . Resolution requires comparing solution NMR (NOESY for proximity) with computed ensemble .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.